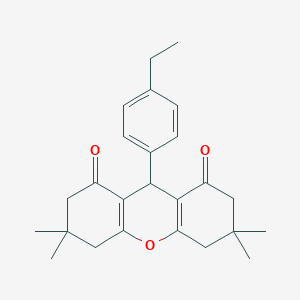![molecular formula C12H15ClN2O B404103 4-CHLORO-N'-[(1E)-3-METHYLBUTYLIDENE]BENZOHYDRAZIDE](/img/structure/B404103.png)
4-CHLORO-N'-[(1E)-3-METHYLBUTYLIDENE]BENZOHYDRAZIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N’-(3-methylbutylidene)benzohydrazide is an organic compound with the molecular formula C12H15ClN2O.
Méthodes De Préparation
The synthesis of 4-chloro-N’-(3-methylbutylidene)benzohydrazide typically involves the reaction of 4-chlorobenzohydrazide with 3-methylbutanal under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require heating to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Des Réactions Chimiques
4-chloro-N’-(3-methylbutylidene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where the chlorine atom or other functional groups are replaced by different substituents
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-chloro-N’-(3-methylbutylidene)benzohydrazide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: It may be studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research may explore its potential as a pharmacological agent or its role in drug development.
Industry: It can be used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 4-chloro-N’-(3-methylbutylidene)benzohydrazide involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the context of its application. For instance, in biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
4-chloro-N’-(3-methylbutylidene)benzohydrazide can be compared with other similar compounds, such as:
4-chloro-N’-(3-nitrobenzylidene)benzohydrazide: This compound has a nitro group instead of a methyl group, which can significantly alter its chemical properties and reactivity.
N’-(4-chloro-3-nitrobenzylidene)-4-((4-methylbenzyl)oxy)benzohydrazide: This compound has additional substituents that can affect its overall structure and function.
Propriétés
Formule moléculaire |
C12H15ClN2O |
|---|---|
Poids moléculaire |
238.71g/mol |
Nom IUPAC |
4-chloro-N-[(E)-3-methylbutylideneamino]benzamide |
InChI |
InChI=1S/C12H15ClN2O/c1-9(2)7-8-14-15-12(16)10-3-5-11(13)6-4-10/h3-6,8-9H,7H2,1-2H3,(H,15,16)/b14-8+ |
Clé InChI |
WSJGWKBQDWFPMN-RIYZIHGNSA-N |
SMILES isomérique |
CC(C)C/C=N/NC(=O)C1=CC=C(C=C1)Cl |
SMILES |
CC(C)CC=NNC(=O)C1=CC=C(C=C1)Cl |
SMILES canonique |
CC(C)CC=NNC(=O)C1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-ethoxy-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]benzohydrazide](/img/structure/B404020.png)

![ethyl [3-(4-methoxyphenyl)benzo[f]quinolin-1-yl]acetate](/img/structure/B404030.png)
![5-[4-(Benzyloxy)-3-methoxyphenyl]-1,2,3,4-tetrahydrobenzo[a]phenanthridine](/img/structure/B404031.png)
![5-[4-(benzyloxy)-3-methoxyphenyl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B404033.png)
![2,4-Dichloro-6-{[(2-methyl-4-nitrophenyl)imino]methyl}phenol](/img/structure/B404034.png)
![8-(4-ethylphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one](/img/structure/B404036.png)
![5-(4-ethylphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B404037.png)

![5-(2,3-Dimethoxy-phenyl)-1,2,3,4-tetrahydro-benzo[a]phenanthridine](/img/structure/B404042.png)
![2-[(5-{4-nitro-2-methylphenyl}-2-furyl)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B404044.png)
![4-tert-butyl-N'-{[5-(4-chlorophenyl)-2-furyl]methylene}benzohydrazide](/img/structure/B404045.png)
![5-(2,5-DIMETHOXYPHENYL)-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE](/img/structure/B404046.png)
![8-(3-hydroxyphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one](/img/structure/B404047.png)
